1-(2,4-Dimethylphenyl)-4-(5-nitropyridin-2-yl)piperazine 1-(2,4-Dimethylphenyl)-4-(5-nitropyridin-2-yl)piperazine
Brand Name: Vulcanchem
CAS No.: 400088-99-5
VCID: VC6328607
InChI: InChI=1S/C17H20N4O2/c1-13-3-5-16(14(2)11-13)19-7-9-20(10-8-19)17-6-4-15(12-18-17)21(22)23/h3-6,11-12H,7-10H2,1-2H3
SMILES: CC1=CC(=C(C=C1)N2CCN(CC2)C3=NC=C(C=C3)[N+](=O)[O-])C
Molecular Formula: C17H20N4O2
Molecular Weight: 312.373

1-(2,4-Dimethylphenyl)-4-(5-nitropyridin-2-yl)piperazine

CAS No.: 400088-99-5

Cat. No.: VC6328607

Molecular Formula: C17H20N4O2

Molecular Weight: 312.373

* For research use only. Not for human or veterinary use.

1-(2,4-Dimethylphenyl)-4-(5-nitropyridin-2-yl)piperazine - 400088-99-5

Specification

CAS No. 400088-99-5
Molecular Formula C17H20N4O2
Molecular Weight 312.373
IUPAC Name 1-(2,4-dimethylphenyl)-4-(5-nitropyridin-2-yl)piperazine
Standard InChI InChI=1S/C17H20N4O2/c1-13-3-5-16(14(2)11-13)19-7-9-20(10-8-19)17-6-4-15(12-18-17)21(22)23/h3-6,11-12H,7-10H2,1-2H3
Standard InChI Key HVXOAYNYVSNXGU-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)N2CCN(CC2)C3=NC=C(C=C3)[N+](=O)[O-])C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Formula and Weight

The compound’s molecular formula is C₁₇H₂₀N₄O₂, with a molecular weight of 312.37 g/mol. Its structure consists of a piperazine core substituted at the 1-position with a 2,4-dimethylphenyl group and at the 4-position with a 5-nitropyridin-2-yl group. The nitro group at the pyridine ring enhances electrophilicity, potentially influencing receptor-binding interactions.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number400088-99-5
Molecular FormulaC₁₇H₂₀N₄O₂
Molecular Weight312.37 g/mol
Solubility (pH 7.4)<0.2 µg/mL
IUPAC Name1-(2,4-Dimethylphenyl)-4-(5-nitropyridin-2-yl)piperazine

Structural Features

The 2,4-dimethylphenyl group introduces steric bulk and lipophilicity, which may enhance membrane permeability. The 5-nitropyridine moiety contributes to π-π stacking interactions and hydrogen bonding via its nitro group. Computational models suggest that the nitro group’s electron-withdrawing nature polarizes the pyridine ring, potentially improving affinity for targets like serotonin receptors.

Synthesis and Analytical Characterization

Spectroscopic Characterization

Structural confirmation relies on:

  • ¹H/¹³C NMR: Peaks corresponding to the methyl groups (δ ~2.2 ppm), aromatic protons (δ ~6.5–8.5 ppm), and piperazine protons (δ ~2.5–3.5 ppm).

  • IR Spectroscopy: Absorption bands for the nitro group (~1520 cm⁻¹) and C-N stretches (~1250 cm⁻¹).

  • Mass Spectrometry: Molecular ion peak at m/z 312.37 ([M+H]⁺).

Comparative Analysis with Structural Analogues

Table 2: Comparison with Key Analogues

CompoundKey FeaturesBiological Activity
1-(2,5-Dimethylphenyl)-4-(5-nitropyridin-2-yl)piperazineHigher lipophilicity due to 2,5-dimethyl substitutionAnticancer activity via tubulin inhibition
1-Methyl-4-(5-nitropyridin-2-yl)piperazineReduced steric bulkSerotonin receptor modulation

The 2,4-dimethyl substitution in the target compound may balance lipophilicity and solubility better than 2,5-dimethyl analogues, potentially improving bioavailability.

Future Research Directions

  • Target Identification: High-throughput screening against kinase and GPCR libraries.

  • Toxicity Profiling: Acute toxicity studies in rodent models.

  • Formulation Optimization: Development of prodrugs or nanoemulsions to enhance solubility.

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